molecular formula C10H10N2S2 B1479858 3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098051-39-7

3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1479858
CAS No.: 2098051-39-7
M. Wt: 222.3 g/mol
InChI Key: OXFZMONLHNYZML-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C10H10N2S2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . Additionally, it can bind to proteins involved in cell signaling, such as kinases, thereby modulating their activity and affecting downstream signaling pathways . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound influences cellular metabolism by modulating the activity of metabolic enzymes, resulting in changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound binds to specific biomolecules, such as enzymes and receptors, through various interactions, including hydrogen bonding and hydrophobic interactions . By binding to these targets, this compound can inhibit or activate their activity, leading to downstream effects on cellular processes. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and persistent changes in gene expression . These temporal effects highlight the potential of this compound for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at intermediate doses, while higher doses lead to increased toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites

Biological Activity

3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that utilize thiophene derivatives and pyrazole precursors. The methods often include cyclization reactions under specific conditions to yield the desired tetrahydrothiopyrano structure.

General Synthetic Route

  • Starting Materials : Thiophene derivatives and pyrazole precursors.
  • Reagents : Catalysts and solvents appropriate for cyclization.
  • Conditions : Temperature and pressure settings optimized for reaction completion.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the pyrazole family. For instance, derivatives of pyrazole have shown significant inhibitory activity against various cancer cell lines.

  • EGFR Inhibition : Some pyrazole derivatives exhibit potent inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. For example, a related compound demonstrated an IC₅₀ of 0.07 μM against EGFR, suggesting that similar activities may be present in this compound .

Antimicrobial Activity

Research indicates that certain thiophene-containing compounds possess antimicrobial properties. The presence of thiophene rings may enhance the lipophilicity and bioactivity of these compounds against microbial strains.

Case Studies

  • Study on Antiproliferative Effects :
    • A study evaluated the antiproliferative effects of various pyrazole derivatives on MCF-7 breast cancer cells. Results indicated that some compounds exhibited significant growth inhibition, with IC₅₀ values as low as 0.08 μM .
  • In Vivo Studies :
    • Animal models have been used to assess the efficacy of thiophene-based compounds in reducing tumor size and improving survival rates in cancer-bearing mice.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the thiophene or pyrazole moieties can lead to enhanced potency or selectivity towards specific biological targets.

Data Table: Biological Activity Overview

CompoundActivity TypeIC₅₀ Value (μM)Reference
This compoundAnticancer (EGFR)TBD
Related Pyrazole DerivativeAnticancer (MCF-7)0.08
Thiophene DerivativeAntimicrobialTBDTBD

Properties

IUPAC Name

3-thiophen-3-yl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-3-13-5-7(1)10-8-6-14-4-2-9(8)11-12-10/h1,3,5H,2,4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFZMONLHNYZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NN=C2C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

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